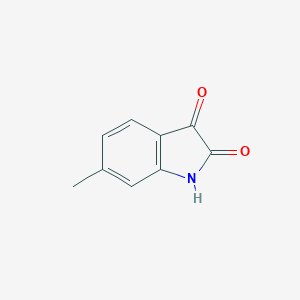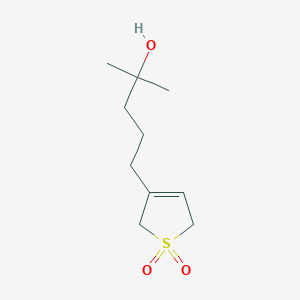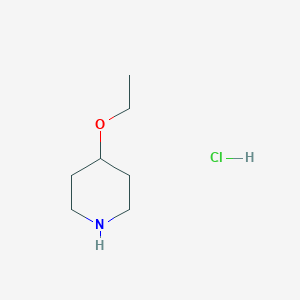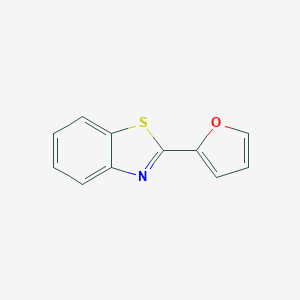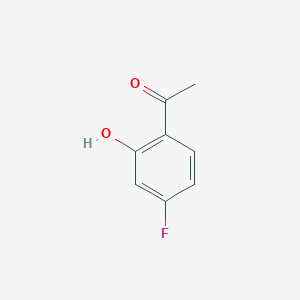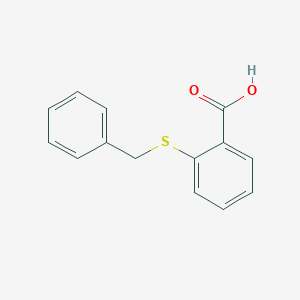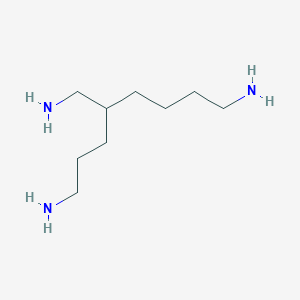
Boric anhydride
Descripción general
Descripción
Boric anhydride, also known as boron trioxide or boron oxide, is a colorless glassy solid . It has the chemical formula B2O3 and is typically used in industrial processing and manufacturing .
Synthesis Analysis
Boric anhydride can be synthesized by heating boric acid at temperatures higher than 160°C . The dehydration of boric acid occurs in three stages . Firstly, metaboric acid (HBO2) forms at around 410 K and converts into tetraboric acid (H2B4O7) with an increase in temperature (around 450 K). Finally, boron trioxide (B2O3) forms at 800 K after complete dehydration of boric acid .
Molecular Structure Analysis
The molecular formula of boric anhydride is B2O3 . The empirical formula is represented as HBO . The average mass is 105.651 Da and the monoisotopic mass is 106.024483 Da .
Chemical Reactions Analysis
Boric anhydride reacts with sodium to yield amorphous boron . When reduced in the presence of aluminum at high temperatures, it affords crystalline boron . The reaction kinetics during non-isothermal solid-state synthesis of boron trioxide via boric acid dehydration has been studied .
Physical And Chemical Properties Analysis
Boric anhydride is a powder form substance . It has a melting point of 450°C and a density of 2.46 g/mL at 25°C . The vapor density is greater than 1 (vs air) . The molecular weight is 69.62 .
Aplicaciones Científicas De Investigación
Synthesis of Aluminum Boride
Boric anhydride is used in the synthesis of aluminum diboride . The process involves the aluminothermic method, where the initial components are boron trioxide and aluminum in the form of powders . This synthesis is significant in the production of ceramics .
Scrubber in Chemical Reactions
Boric anhydride in sulfuric acid can be used as a scrubber to remove the hydrogen fluoride gas . This gas is formed as a byproduct during the selective reduction of ketones to hydrocarbons using triethylsilane and boron trifluoride .
Catalyst in Beckmann Rearrangement
In combination with hydroxyapatite, boric anhydride can be used to catalyze the vapor-phase Beckmann rearrangement process . This process is crucial in the formation of nylon-6 .
Synthesis of Boron Carbon Nitride Nanosheet
Boric anhydride can be used as a boron precursor to synthesize Boron carbon nitride nanosheet (BCN) by thermal condensation reaction with urea and melamine .
Production of Boron-doped Reduced Graphene Oxide
Boric anhydride can also be used in the synthesis of Boron-doped reduced graphene oxide (B-rGO) via a chemical vapor deposition method .
Mecanismo De Acción
Target of Action
Boric anhydride, also known as boron trioxide, is a compound of boron and oxygen. It primarily targets biochemical processes in various organisms. It has been reported to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It is also used in industrial processing and manufacturing .
Mode of Action
It is known that boric anhydride reacts with water in a highly exothermic reaction to form orthoboric acid . This reaction can be catalyzed by various substances, including sulfuric acid . In the presence of diols, polyols, or polysaccharides, boric acid reacts to form alkoxide complexes .
Biochemical Pathways
Boric anhydride, through its conversion to boric acid, affects various biochemical pathways. Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . It also plays a role in the selective reduction of ketones to hydrocarbons . Furthermore, it can catalyze the vapor-phase Beckmann rearrangement process to form nylon-6 .
Pharmacokinetics
Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone .
Result of Action
The result of boric anhydride’s action is largely dependent on its conversion to boric acid and subsequent reactions. For instance, it can inhibit the growth of certain fungi and bacteria . It can also act as a flux in metallurgical processes and has been reported as an inhibitor of crystallization .
Action Environment
The action of boric anhydride is influenced by environmental factors such as temperature, ionic strength, and concentration . Its dissolution in water is a highly exothermic reaction, and the resulting orthoboric acid is sensitive to these factors . Additionally, safety measures should be in place in environments where boric anhydride is used due to its potential hazards .
Safety and Hazards
Direcciones Futuras
The future outlook for the boric anhydride market is expected to be positive due to its increasing demand in various end-use industries . It is extensively used as a raw material for the synthesis of various valuable boron compounds such as boron nitride, boron carbide, inorganic borates, composite, glasses, and glass ceramics .
Propiedades
IUPAC Name |
oxo(oxoboranyloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B2O3/c3-1-5-2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMSGQKBLHBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O3 | |
| Record name | boron(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
| Record name | Boron oxide (B2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1303-86-2 | |
| Record name | Boron oxide (B2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diboron trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Can you describe the molecular formula and weight of boric anhydride?
A1: The molecular formula of boric anhydride is B2O3. Its molecular weight is 69.62 g/mol.
Q2: How does the addition of boric anhydride affect the viscosity of magnesian steelmaking slag?
A2: Adding boric anhydride to magnesian steelmaking slag significantly reduces its viscosity, particularly at high temperatures (around 1600°C). This is beneficial for the processing of metallized siderite concentrate, allowing for easier slag and metal pouring [].
Q3: Does boric anhydride dissolve in disulphuric acid, and if so, what are the products?
A3: Yes, boric anhydride dissolves in disulphuric acid to form tetra(hydrogen sulphato)boric acid (H2B(HSO4)4), a strong acid in that system [].
Q4: What are some applications of boric anhydride in material science?
A4: Boric anhydride is used in various materials science applications, such as:
- Reinforcing agent: Improves mechanical properties like tensile strength and abrasion resistance in polymers like nylon 6 [].
- Fluxing agent: Lowers the melting point of materials and improves fluidity in processes like high-frequency induction cladding [, ].
- Slag modifier: Alters the properties of slags to ease pouring in metal manufacturing processes like ferrosilicon production [] and electric melting of siderite concentrate [].
- Precursor for other materials: Used in the synthesis of metal borides [], organo-inorganic borosyloxane polymers [], and boron-modified phenolic resins [].
Q5: What is the role of boric anhydride in the synthesis of metal borides?
A5: Boric anhydride acts as a source of boron in the carbothermic reduction process to produce metal borides. It reacts with metal oxides and carbon at high temperatures (1700-2000°C) to form the desired metal boride [].
Q6: Does boric anhydride exhibit any catalytic activity?
A6: While not a traditional catalyst, boric anhydride can mediate specific organic reactions. For example, it can be used to protect the medial methylene group of acetyl acetone, providing a pathway for condensation reactions with aldehydes, different from the typical Knoevenagel condensation []. This approach has been used to synthesize curcumin analogues.
Q7: How does the presence of boric anhydride affect the stability of organic molecules at high temperatures?
A7: Boric anhydride can enhance the stability of organic molecules during high-temperature oxidation reactions. For instance, the presence of excess boric anhydride during the oxidation of paraffin by atmospheric oxygen increases the reaction rate and significantly enhances the yield of higher aliphatic alcohols [].
Q8: What analytical techniques are used to characterize boric anhydride and its derivatives?
A8: A range of analytical techniques are employed, including:
- X-ray diffraction (XRD): Identifies crystalline phases and assesses the crystallinity of materials like nylon 6 composites [].
- Thermogravimetric analysis (TGA): Investigates thermal stability and decomposition patterns of materials [].
- Inductively coupled plasma atomic emission spectrometry (ICP-AES): Quantifies boric anhydride content in samples like ascharite ores [].
- Spectroscopic techniques (UV-Vis, IR, NMR): Characterize the structure and bonding in boric anhydride-derived compounds, including organo-inorganic polymers [] and boron-containing metal complexes [, ].
Q9: Can you describe a method for determining the saturated vapor pressure of boric anhydride?
A9: The effusion method can be used to measure the saturated vapor pressure of boric anhydride at high temperatures (1299-1515 K). This method involves measuring the mass loss of the sample through a small orifice at a specific temperature [].
Q10: Are there any specific safety concerns regarding the use of boric anhydride?
A10: Yes, boric anhydride can be an irritant and requires careful handling. When heated, it can form toxic fumes. Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area [].
Q11: What are the environmental implications of using boric anhydride?
A11: While boric anhydride is a naturally occurring compound, its release into the environment should be minimized. Research focuses on sustainable practices, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





